

# Physicochemical Profiling & Solubility Guide: 2-Chloroacetohydrazide Hydrochloride[1][2][3][4]

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## Compound of Interest

Compound Name: 2-Chloroacetohydrazide  
hydrochloride

CAS No.: 868-83-7

Cat. No.: B1584246

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## Executive Summary

**2-Chloroacetohydrazide hydrochloride** (CAS: 868-83-7) acts as a critical bifunctional building block in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates. [1][2] Unlike its free base counterpart (CAS: 30956-28-6), the hydrochloride salt offers enhanced solid-state stability and shelf-life. [1][2] However, its utility is strictly governed by its solubility profile: it exhibits high solubility in protic polar solvents (water, lower alcohols) while remaining virtually insoluble in non-polar organic media. [1][2]

This guide provides a definitive technical analysis of the compound's solubility, offering researchers validated protocols for solubility determination and critical insights into its stability in solution—a frequent failure point in scale-up synthesis. [1][2]

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing solubility protocols, it is essential to define the material's fundamental properties. [1][2] The hydrochloride salt exists as a protonated hydrazinium species, significantly altering its solvation thermodynamics compared to the neutral hydrazide. [1][2]

Property	Data	Note
IUPAC Name	2-Chloroacetohydrazide hydrochloride	
CAS Number	868-83-7 (Salt); 30956-28-6 (Free Base)	Ensure correct CAS is sourced.[1][2][3]
Molecular Formula	C <sub>2</sub> H <sub>5</sub> ClN <sub>2</sub> O[1][2][3][4][5] · HCl	
Molecular Weight	144.99 g/mol	
Physical State	White to off-white crystalline solid	Hygroscopic nature requires desiccated storage.[1][2]
Predicted pKa	~3.5 (Hydrazinium ion); ~11.5 (Amide NH)	Salt is acidic in solution.[1][2]
H-Bond Donors	2	Facilitates high water solubility. [1][2]

## Solubility Data Analysis

### Qualitative Solubility Profile

The solubility of **2-chloroacetohydrazide hydrochloride** follows the "like dissolves like" principle, driven by ionic dipole interactions and hydrogen bonding.[1][2]

Solvent Class	Representative Solvent	Solubility Rating	Mechanistic Insight
Aqueous	Water (pH < 7)	High	Solvation of ionic species ( , ).[1][2]
Lower Alcohols	Methanol, Ethanol	High to Moderate	H-bonding capability supports dissolution; decreases with alkyl chain length.[1][2]
Polar Aprotic	DMSO, DMF	High	High dielectric constant stabilizes the salt.[1][2]
Ethers	Diethyl Ether, THF	Insoluble	Lack of sufficient polarity to overcome lattice energy.[1][2]
Hydrocarbons	Hexane, Toluene	Insoluble	Hydrophobic exclusion.[1][2]

## Stability in Solution (Critical Warning)

While soluble in water, **2-chloroacetohydrazide hydrochloride** is kinetically unstable in aqueous solution over prolonged periods, particularly at elevated pH.[1][2]

- Hydrolysis Risk: The

-chloro group is susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions, leading to 2-hydroxyacetohydrazide or polymerization.[1][2]

- Recommendation: Prepare aqueous solutions immediately prior to use.[1][2] Do not store stock solutions. Maintain acidic pH to retard nucleophilic substitution at the alkyl chloride.[1][2]

## Experimental Methodologies

As specific quantitative solubility values (mg/mL) vary by batch purity and crystalline polymorph, researchers must validate solubility empirically.<sup>[1][2]</sup> Below is a self-validating protocol for Gravimetric Solubility Determination.

### Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask)

Objective: Determine the saturation solubility (

) in a target solvent at 25°C.<sup>[1][2]</sup>

- Preparation: Weigh 100 mg of 2-Chloroacetohydrazide HCl into a 4 mL glass vial.
- Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).<sup>[1][2]</sup>
- Equilibration:
  - If the solid dissolves instantly, add more solid until saturation is visible.<sup>[1][2]</sup>
  - Cap the vial and agitate (shaker or magnetic stir bar) for 24 hours at 25°C.
- Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial ( ).
- Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until a constant mass is achieved ( ).
- Calculation:

### Protocol B: Visual Solubility Screen (Rapid Pass/Fail)

Objective: Quickly assess solvent compatibility for synthesis.

- Place 10 mg of compound in a test tube.[1][2]
- Add solvent in 100  $\mu$ L increments.
- Vortex for 30 seconds after each addition.
- Endpoint: Clear solution = Soluble. Persistent turbidity = Insoluble.[1][2]
  - < 100  $\mu$ L (10 vol): High Solubility (>100 mg/mL).[1][2]
  - 100 - 1000  $\mu$ L: Moderate Solubility.[1][2]
  - > 1000  $\mu$ L: Low Solubility (<10 mg/mL).[1][2]

## Synthetic Applications & Pathway Visualization[1][3]

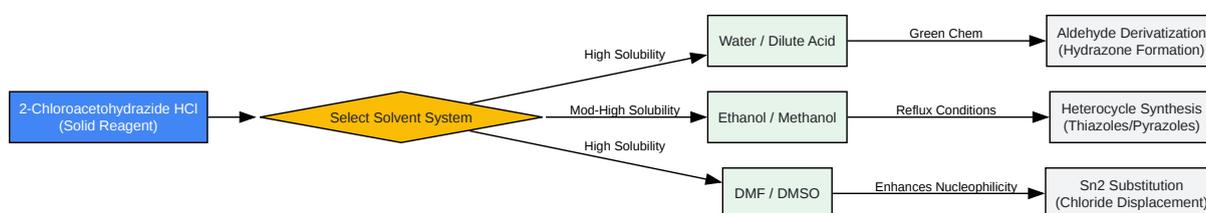
The solubility profile directly dictates the synthetic utility of this compound.[1][2] It is primarily used to introduce the hydrazide motif or the chloromethyl group into larger scaffolds.[1][2]

## Key Reaction Pathways[1][3]

- Hydrazone Formation: Reaction with aldehydes/ketones in Ethanol/Water.[1][2]
- Heterocyclization: Reaction with nitriles or thiocyanates to form aminothiazoles or pyrazoles.  
[1][2]
- Nucleophilic Substitution: Displacement of the Chloride by amines or thiols.[1][2]

## Workflow Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended synthetic pathway.



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Figure 1: Solvent selection logic for 2-Chloroacetohydrazide HCl based on synthetic intent.[1]  
[2]

## References

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